

Technical Guide: N-Methyl-2-(pyridin-4-yl)acetamide

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Compound of Interest

Compound Name: *N-Methyl-2-pyridin-4-ylacetamide*

Cat. No.: *B3155640*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of N-Methyl-2-(pyridin-4-yl)acetamide, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs and established chemical principles to provide a reliable resource for researchers. It includes predicted physicochemical properties, a detailed proposed synthetic protocol, and a discussion of potential biological significance based on its structural motifs.

Introduction

N-Methyl-2-(pyridin-4-yl)acetamide is a small molecule featuring a pyridine ring, a common scaffold in pharmaceuticals, linked to an N-methylacetamide moiety. The presence of the N-methyl group can influence the compound's solubility, metabolic stability, and binding interactions with biological targets. While a specific CAS number for this compound is not readily found in public databases, its synthesis and properties can be inferred from well-characterized precursors and analogs. This guide aims to provide a foundational understanding of this compound to facilitate further research and development.

Physicochemical Properties

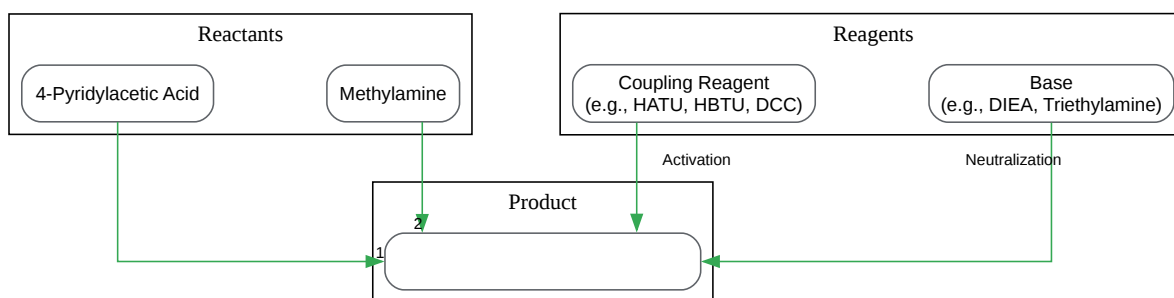
The following table summarizes the known properties of the key starting material, 4-pyridylacetic acid, and an analogous compound, N-(pyridin-2-ylmethyl)acetamide. Predicted properties for the target compound, N-Methyl-2-(pyridin-4-yl)acetamide, are also provided for comparison.

Property	4-Pyridylacetic Acid	N-(pyridin-2-ylmethyl)acetamide	N-Methyl-2-(pyridin-4-yl)acetamide (Predicted)
CAS Number	28356-58-3[1]	58481-18-8	Not Available
Molecular Formula	C ₇ H ₇ NO ₂	C ₈ H ₁₀ N ₂ O	C ₈ H ₁₀ N ₂ O
Molecular Weight	137.14 g/mol [1]	150.18 g/mol [2]	150.18 g/mol
Appearance	White to off-white solid powder	-	Predicted to be a solid
Melting Point	141 °C (decomposes) [3]	-	-
Solubility	Soluble in water, methanol, and DMSO[4]	-	Predicted to be soluble in polar organic solvents
Topological Polar Surface Area	50.2 Å ² [1]	42 Å ² [2]	~42 Å ²
XLogP3	0[1]	-	Predicted to be low

Proposed Synthesis: Amide Bond Formation

The most direct and common method for the synthesis of N-Methyl-2-(pyridin-4-yl)acetamide is the coupling of 4-pyridylacetic acid with methylamine. This reaction typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.

General Reaction Scheme



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Caption: Proposed synthesis of N-Methyl-2-(pyridin-4-yl)acetamide.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for yield and purity.

Materials:

- 4-Pyridylacetic acid
- Methylamine (as a solution in THF or as a salt, e.g., methylamine hydrochloride)
- Coupling reagent (e.g., HATU, HBTU, or DCC)[5][6][7]
- Non-nucleophilic base (e.g., Diisopropylethylamine (DIEA) or Triethylamine)
- Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate

- Solvents for chromatography (e.g., ethyl acetate, hexane, methanol)

Procedure:

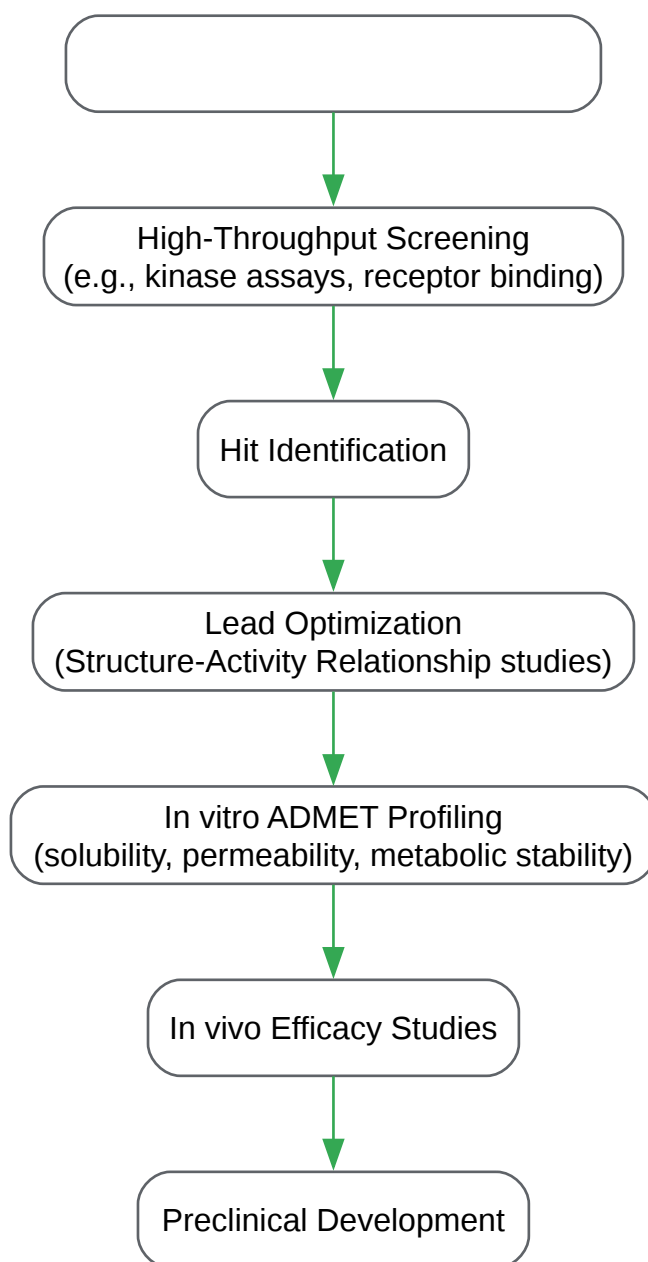
- Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-pyridylacetic acid (1 equivalent). Dissolve it in the chosen anhydrous solvent.
- Activation: Add the coupling reagent (1.1 equivalents) and the non-nucleophilic base (2-3 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.
- Amine Addition: Slowly add the methylamine solution (1.2 equivalents) to the reaction mixture. If using a salt, pre-neutralize it with an equivalent of base.
- Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
- Workup:
 - Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
 - Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexane) to yield the pure N-Methyl-2-(pyridin-4-yl)acetamide.

Potential Signaling Pathways and Biological Relevance

While no specific biological activity has been reported for N-Methyl-2-(pyridin-4-yl)acetamide, its structural components suggest potential areas of interest for biological screening.

- **Pyridine Moiety:** The pyridine ring is a key pharmacophore present in numerous approved drugs. It can participate in hydrogen bonding and pi-stacking interactions with biological targets.
- **Acetamide Group:** The acetamide linkage is a stable and common functional group in drug molecules, often contributing to favorable pharmacokinetic properties.
- **N-Methyl Group:** The presence of a methyl group on the amide nitrogen can prevent the formation of intermolecular hydrogen bonds, potentially increasing membrane permeability. It can also block metabolic degradation at the nitrogen atom.

Given these features, N-Methyl-2-(pyridin-4-yl)acetamide could be a candidate for screening in various therapeutic areas, including but not limited to oncology, neuroscience, and infectious diseases. A logical workflow for investigating its biological activity is presented below.



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Caption: Workflow for investigating the biological activity of N-Methyl-2-(pyridin-4-yl)acetamide.

Conclusion

This technical guide provides a foundational resource for the study of N-Methyl-2-(pyridin-4-yl)acetamide. While direct experimental data is currently lacking, the proposed synthetic route is based on well-established and reliable amide bond formation methodologies. The predicted physicochemical properties and the discussion of potential biological relevance offer a starting

point for researchers interested in exploring this and related compounds for various applications in drug discovery and development. Further experimental work is warranted to confirm the properties and biological activity of this molecule.

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References

- 1. 4-Pyridineacetic acid | C₇H₇NO₂ | CID 34228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(pyridin-2-ylmethyl)acetamide | C₈H₁₀N₂O | CID 5084090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Pyridylacetic acid 98 6622-91-9 [sigmaaldrich.com]
- 4. Page loading... [guidechem.com]
- 5. hepatochem.com [hepatochem.com]
- 6. Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection [bocsci.com]
- 7. peptide.com [peptide.com]
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